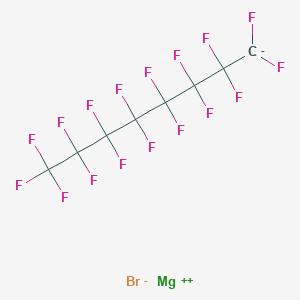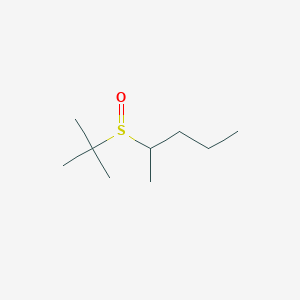
2-(2-Methylpropane-2-sulfinyl)pentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methylpropane-2-sulfinyl)pentane is an organic compound with the molecular formula C9H20OS It is a branched-chain alkane with a sulfinyl functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpropane-2-sulfinyl)pentane typically involves the reaction of 2-methylpropane-2-sulfinyl chloride with pentane in the presence of a base. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C. The reaction proceeds through a nucleophilic substitution mechanism, where the chloride ion is replaced by the pentane group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Methylpropane-2-sulfinyl)pentane undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The compound can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfinyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous ether at low temperatures.
Substitution: Various nucleophiles such as amines or alcohols; reactions are often performed in polar solvents like acetonitrile.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted sulfinyl compounds depending on the nucleophile used.
Applications De Recherche Scientifique
2-(2-Methylpropane-2-sulfinyl)pentane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of chiral sulfinyl compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2-Methylpropane-2-sulfinyl)pentane involves its interaction with various molecular targets. The sulfinyl group can participate in nucleophilic and electrophilic reactions, making it a versatile intermediate in organic synthesis. The compound can also form stable complexes with metal ions, which can be exploited in catalysis and material science.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylpropane-2-sulfinyl chloride: A precursor in the synthesis of 2-(2-Methylpropane-2-sulfinyl)pentane.
2-Methylpropane-2-sulfonyl chloride: Similar in structure but with a sulfonyl group instead of a sulfinyl group.
2-Methylpropane-2-thiol: Contains a thiol group instead of a sulfinyl group.
Uniqueness
This compound is unique due to its branched structure and the presence of a sulfinyl group, which imparts distinct chemical reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions makes it a valuable compound in synthetic organic chemistry.
Propriétés
Numéro CAS |
40390-67-8 |
|---|---|
Formule moléculaire |
C9H20OS |
Poids moléculaire |
176.32 g/mol |
Nom IUPAC |
2-tert-butylsulfinylpentane |
InChI |
InChI=1S/C9H20OS/c1-6-7-8(2)11(10)9(3,4)5/h8H,6-7H2,1-5H3 |
Clé InChI |
BGASLLFUQOGCFX-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)S(=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


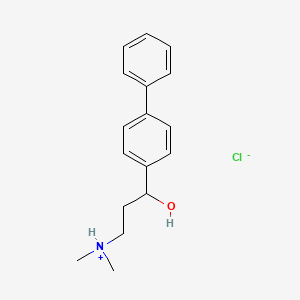
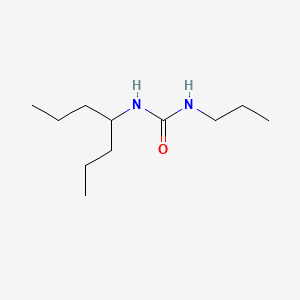
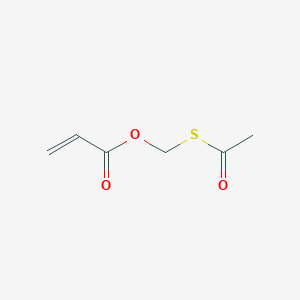
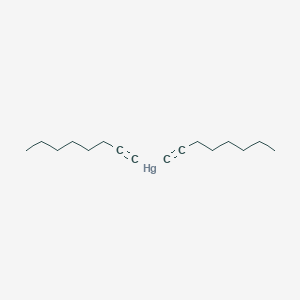
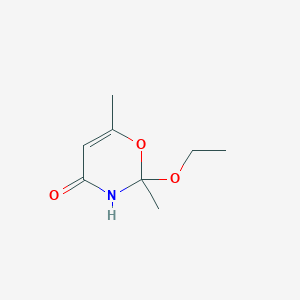
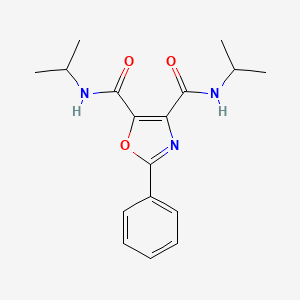
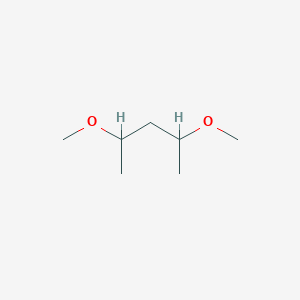
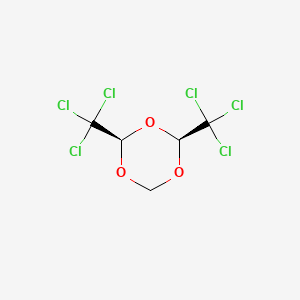
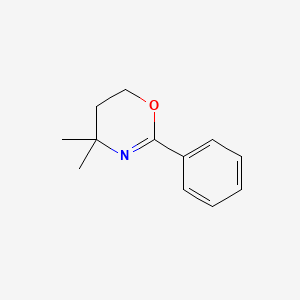
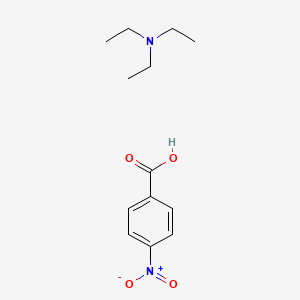
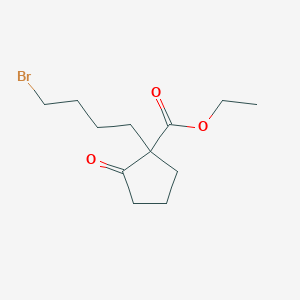
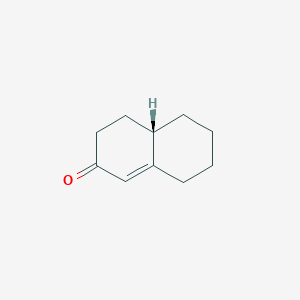
![(Chlorosulfanyl)(fluoro)bis[(trifluoromethyl)sulfanyl]methane](/img/structure/B14659237.png)
